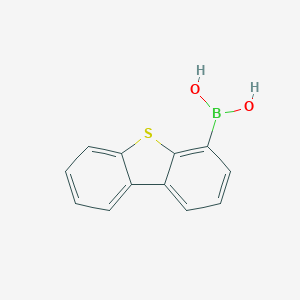

Dibenzothiophene-4-boronic acid

Übersicht

Beschreibung

Dibenzothiophene-4-boronic acid (DBTBA) is a boronic acid derivative of the polycyclic aromatic hydrocarbon dibenzothiophene (DBT). It is an important building block for the synthesis of various organic compounds, and has been widely used in the pharmaceutical, agrochemical, and fine chemical industries. DBTBA has also been used in scientific research due to its unique properties, such as its ability to bind to metal ions, its solubility in a variety of organic solvents, and its stability in aqueous solutions.

Wissenschaftliche Forschungsanwendungen

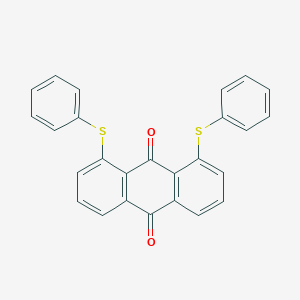

Synthesis of Chromophores : It is used in synthesizing donor-acceptor chromophores for studying UV/Vis absorption properties (Jepsen, Larsen, Jørgensen, & Nielsen, 2013).

Drug Modification and Synthesis : The compound finds application in drug late-stage modification and the synthesis of unsymmetrical dibenzothiophenes (DBTs) (Qiao, Ge, & Jiang, 2015).

Suzuki-Miyaura Cross-Coupling Reaction : It is highly effective in the Suzuki-Miyaura cross-coupling reaction, particularly for heterocyclic bromides with boronic acids, leading to various arylated benzoxazoles (Karthik & Gandhi, 2018).

Fluorescent Sensors for Carbohydrates : As a reporter unit in fluorescent sensors, it exhibits unique fluorescence changes at three wavelengths upon sugar binding, making it useful for biochemical applications (Wang, Jin, & Wang, 2005).

Support for CoMo Catalysts : In catalysis, boric acid reacts with surface Al–OH groups to form a boria over-layer, stabilized via Al–O–B bridges. This is used as a support for CoMo catalysts for hydrodesulfurization of dibenzothiophene and 4,6-dimethyldibenzothiophene (Saih & Segawa, 2009).

Dye-Sensitized Solar Cells : A dibenzo-BODIPY-conjugated phenothiazine dye with cyanoacrylic acid, using this compound, acts as a panchromatic sensitizer for dye-sensitized solar cells, showing a power conversion efficiency of 7.69% (Erten‐Ela, Ueno, Asaba, & Kubo, 2017).

Sensing and Therapeutics : Boronic acids like Dibenzothiophene-4-boronic acid are useful in various applications including sensing, biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).

Chemosensors : These compounds can detect substances such as carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, contributing significantly to disease prevention, diagnosis, and treatment (Huang et al., 2012).

Optoelectronic Materials and Devices : Poly(dibenzothiophene-S,S-dioxide) (PDBTO), a novel conducting polymer derived from such compounds, has potential applications in optoelectronic materials and electronic devices (Lu, Li, & Xu, 2010).

Wirkmechanismus

Target of Action

Dibenzothiophene-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the this compound) from boron to palladium . The reaction conditions are mild and functional group tolerant, making this compound a stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is a key step in many synthetic pathways. It allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this reaction can lead to the synthesis of a wide variety of complex organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Safety and Hazards

Dibenzothiophene-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Dibenzothiophene oxides, which can be synthesized from Dibenzothiophene-4-boronic acid, are attracting attention in the field of chemical biology. Several researchers have developed reactions using dibenzothiophene oxide . This opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences that were traditionally difficult to synthesize using conventional methods .

Biochemische Analyse

Biochemical Properties

Dibenzothiophene-4-boronic acid plays a role in biochemical reactions, particularly in the Suzuki reaction The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds

Cellular Effects

Related compounds such as dibenzothiophene S-oxides have been shown to release atomic oxygen when exposed to UV light, which can cause DNA cleavage and oxidation of certain enzymes

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 327-330 °C , indicating its stability under normal laboratory conditions.

Eigenschaften

IUPAC Name |

dibenzothiophen-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNHPQCCUVWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370220 | |

| Record name | Dibenzothiophene-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108847-20-7 | |

| Record name | Dibenzothiophene-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dibenzothiophene-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

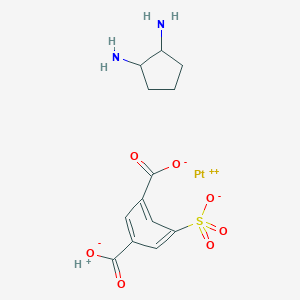

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.